molecular formula C16H12ClN7O B15104675 (4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15104675
M. Wt: 353.76 g/mol
InChI Key: KFMVHBLQMDUIOH-UHFFFAOYSA-N
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Description

(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often with the elimination of a small molecule such as water.

    Cyclization Reactions: These reactions are used to form the ring structures present in the compound.

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a more oxidized product.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to a more reduced product.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Medicinal Chemistry: This compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as conductivity or stability.

    Biological Studies: Researchers may study the interactions of this compound with biological molecules to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of (4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C16H12ClN7O

Molecular Weight

353.76 g/mol

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H12ClN7O/c1-10-13(8-18-12-4-2-3-11(17)7-12)16(25)24(21-10)15-6-5-14-20-19-9-23(14)22-15/h2-9,21H,1H3

InChI Key

KFMVHBLQMDUIOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC(=CC=C4)Cl

Origin of Product

United States

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